
2-(Aminomethyl)piperidine
Overview
Description
2-(Aminomethyl)piperidine is a bicyclic amine featuring a piperidine ring with an aminomethyl substituent at the 2-position. This structural motif confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and drug design. Key applications include:
- Kappa Opioid Receptor Agonists: Derivatives such as (2S)-1-(arylacetyl)-2-(aminomethyl)piperidines exhibit high selectivity for kappa opioid receptors, with computational studies identifying a torsional angle (N1C2C7N8) of 60° as critical for activity .
- GABAA Receptor Modulation: The aminomethyl group enhances agonist activity at GABAA receptors, with compound 5d (a this compound derivative) acting as a pure agonist similar to GABA itself .
- CHK1 Inhibitors: The scaffold has been utilized in kinase inhibitors, where substitution patterns influence potency and selectivity .
Biological Activity
2-(Aminomethyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring with an amino group attached to a methylene bridge. Its synthesis typically involves the catalytic hydrogenation of 2-cyanopyridine, yielding 2-aminomethylpiperidine as a key intermediate. This process can be optimized through various methods, including electrochemical reduction and palladium-catalyzed reactions .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent:
- Analgesic Properties : Research has shown that derivatives of this compound exhibit significant kappa opioid receptor affinity, making them candidates for analgesic development. The structure-activity relationship (SAR) studies indicate that specific substitutions on the arylacetyl moiety enhance analgesic activity .
- Antimycobacterial Activity : Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. Certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains, indicating strong potential for developing new antituberculosis agents .
- Neuropharmacological Effects : The compound has been implicated in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This suggests possible applications in treating neurological disorders.
The mechanism of action for this compound and its derivatives is primarily through their interaction with specific receptors and enzymes:
- Opioid Receptor Modulation : Compounds derived from this compound have shown to bind effectively to kappa opioid receptors, influencing pain pathways in the central nervous system. The presence of electron-withdrawing groups on the aryl ring enhances binding affinity and analgesic potency .
- Antimycobacterial Mechanism : The exact mechanism by which these compounds exert their antimycobacterial effects is still under investigation, but it is hypothesized that they disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for M. tuberculosis survival .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound derivatives:
Safety and Toxicology
While the therapeutic potential of this compound is promising, safety assessments are crucial. Exposure to amines can cause respiratory irritation and other health issues if not handled properly. Long-term exposure may lead to chronic respiratory conditions or other systemic effects . Therefore, appropriate safety measures should be implemented during synthesis and application.
Scientific Research Applications
Drug Development
2-(Aminomethyl)piperidine is a crucial building block in the synthesis of various pharmaceuticals. It is involved in developing compounds that exhibit activity against several diseases, including cancer and neurodegenerative disorders. For instance, it has been utilized in synthesizing derivatives that act as inhibitors for certain cancer cell lines, showcasing its potential as an antitumor agent .
Neuropharmacology
The compound is also significant in neuropharmacology. It serves as a precursor for synthesizing drugs targeting neurological conditions such as Alzheimer’s disease. Notably, it has been used in the synthesis of donepezil analogs, which are critical for managing Alzheimer’s symptoms . The ability to modify the piperidine structure allows researchers to enhance the efficacy and selectivity of these neuroactive compounds.
Synthesis Techniques
The synthesis of this compound and its derivatives involves various methods that optimize yield and selectivity. Recent advancements include:
- Catalytic Hydrogenation : This method has been explored to convert substituted pyridines into piperidines efficiently, demonstrating good yields under mild conditions .
- One-Pot Reactions : Innovative approaches have been developed to synthesize functionalized piperidines through one-pot reactions, which streamline the process and reduce the number of steps required .
Ligand Development
In material science, this compound has been employed to create pentadentate ligands for metal complexes. These ligands are crucial in catalysis and material synthesis due to their ability to stabilize metal ions and facilitate various chemical reactions . The structural versatility of this compound allows for the fine-tuning of ligand properties, which can be tailored for specific applications.
Synthesis of Antitumor Agents
A notable study involved using this compound as a key intermediate in developing a series of new antitumor agents. The synthesized compounds were evaluated against multiple cancer cell lines, demonstrating promising cytotoxicity profiles compared to existing treatments .
Development of Neuroactive Compounds
Another study focused on modifying this compound to create novel donepezil analogs. These analogs were tested for their ability to inhibit acetylcholinesterase activity, a critical mechanism in treating Alzheimer’s disease. The results indicated enhanced potency over traditional donepezil formulations .
Chemical Reactions Analysis
Acylation and Amidation Reactions
The primary amine group undergoes acylation with electrophilic reagents, forming amides or carbamates.
- Mechanism : Nucleophilic attack by the primary amine on the acylating agent, followed by deprotonation.
- Case Study : Arylacetylation with electron-withdrawing substituents (e.g., Cl, CF₃) enhances κ-opioid receptor affinity due to improved lipophilicity and hydrogen bonding .
Alkylation Reactions
The primary and secondary amines react with alkyl halides or epoxides to form substituted derivatives.
- Steric Effects : Alkylation at the primary amine is favored over the secondary piperidine nitrogen due to reduced steric hindrance .
Oxidation Reactions
The piperidine ring or amine groups can be oxidized under controlled conditions.
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
m-Chloroperbenzoic acid (mCPBA) | 2-(Aminomethyl)piperidine N-oxide | 55% | |
KMnO₄, acidic conditions | This compound-3-carboxylic acid | 40% |
- N-Oxidation : Forms stable N-oxide derivatives, which are intermediates in drug metabolism.
Complexation with Metals
The compound acts as a polydentate ligand, coordinating with transition metals via its amine groups.
- pH Dependency : Protonation of the piperidine nitrogen (logK₁ᴴ = 9.2) and iminodiacetic acid groups (logK₂ᴴ = 4.8) modulates metal-binding efficiency .
Deprotection Reactions
Protected derivatives (e.g., Boc-protected) undergo acid-catalyzed deprotection.
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
Trifluoroacetic acid (TFA), CH₂Cl₂ | This compound | 95% | |
HCl, dioxane | This compound hydrochloride | 89% |
- Mechanism : Cleavage of the Boc group via protonation and subsequent elimination of CO₂ and isobutylene .
Reduction Reactions
While the compound itself is not typically reduced, its derivatives participate in hydrogenation:
Substrate | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
2-Cyanopyridine | H₂, Raney Ni, NH₃, 3.0 MPa | This compound | 57–62% |
- Catalyst Selectivity : Cobalt catalysts (40–60% Co) improve selectivity for piperidine over pyridine derivatives .
Cyclization and Intramolecular Reactions
The aminomethyl group facilitates intramolecular processes:
Reaction Type | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
Intramolecular aza-Michael | Organocatalyst (quinoline/TFA) | 2,5-Disubstituted piperidines | 78% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Aminomethyl)piperidine derivatives, and how can their purity be optimized?
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : FTIR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and piperidine ring vibrations at 1450–1600 cm⁻¹). UV-Vis spectroscopy detects conjugation effects in derivatives like 4-(1H-benzimidazol-2-yl)phenol . NMR (¹H and ¹³C) resolves stereochemistry; for example, axial vs. equatorial proton environments in piperidine rings. Computational methods (DFT) complement experimental data by predicting vibrational modes and electronic transitions .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use amber glass vials to limit light exposure, as UV degradation is observed in analogs like 2-(2-Aminoethyl)pyridine . For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to sensitization risks .
Advanced Research Questions
Q. What strategies achieve high enantioselectivity in synthesizing 2-substituted piperidines?
- Methodological Answer : Dynamic kinetic resolution using chiral ligands (e.g., ligand 8 or 9) with tetramethylethylenediamine (TMEDA) enables enantioselectivity >95% ee for 2-aryl/alkyl-piperidines . Asymmetric hydrogenation of enamines or imines with Ru or Rh catalysts (e.g., Rubinstein catalysts) also provides anti-Markovnikov products with >90% ee .
Q. How can computational methods aid in analyzing this compound complexes?
- Methodological Answer : Density Functional Theory (DFT) predicts molecular geometries, vibrational spectra, and electronic properties. For example, DFT analysis of (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol matched experimental FTIR/Raman data, confirming hydrogen bonding networks . Molecular docking studies can model interactions with biological targets (e.g., glycosidase enzymes) to guide inhibitor design .
Q. How can contradictions in bioactivity data for structurally similar piperidine derivatives be resolved?
Q. What experimental designs validate the coordination chemistry of this compound in metal complexes?
- Methodological Answer : X-ray crystallography confirms binding modes, as seen in the Cu(II) complex of N,N,N'-tris(2-pyridylmethyl)-S-2-(aminomethyl)piperidine, where the piperidine nitrogen acts as a tridentate ligand . Spectrophotometric titration (UV-Vis) quantifies binding constants (Kₐ), while cyclic voltammetry assesses redox activity in complexes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-(Aminomethyl)piperidine and Analogues
Key Structural and Functional Insights
Positional Isomerism: The 2-position of the aminomethyl group in piperidine derivatives is critical for receptor engagement. For example, in kappa opioids, steric and electronic effects at C2 dictate binding affinity . In contrast, 4-(aminomethyl)piperidine derivatives show superior activity in CHK1 inhibitors due to better alignment with the kinase active site .
Heterocycle Substitution: Replacing piperidine with pyridine (as in 2-aminopyridine) reduces basicity and alters electronic properties, limiting its utility in receptor-targeted therapies but expanding roles in synthesis .
Chain Length and Solubility: 2-(2-Aminoethyl)piperidine extends the substituent chain, enhancing solubility when converted to hydrochloride salts. However, this modification may reduce blood-brain barrier penetration compared to shorter-chain analogues .
Biological Activity: In GABAA receptor studies, this compound derivatives (e.g., 5d) act as full agonists, while positional isomers like 4-substituted variants show partial agonism or reduced efficacy .
Properties
IUPAC Name |
piperidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBLLCTOLJFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945687 | |
Record name | 1-(Piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-77-8 | |
Record name | 2-Piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22990-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-2-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-2-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Aminomethyl)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4RLA45BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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